An In-Depth Technical Guide to N-Hexadecylacetamide: Structure, Properties, and Applications
An In-Depth Technical Guide to N-Hexadecylacetamide: Structure, Properties, and Applications
Foreword: Unveiling the Potential of a Long-Chain Amide
In the landscape of specialty chemicals, N-hexadecylacetamide emerges as a molecule of significant interest to researchers and formulation scientists. Its unique amphiphilic character, stemming from a long hydrophobic alkyl chain and a polar amide headgroup, underpins its utility in a diverse range of applications, from advanced materials to innovative drug delivery systems. This guide provides a comprehensive technical overview of N-hexadecylacetamide, delving into its chemical architecture, physicochemical properties, synthesis, and key applications. The insights presented herein are curated to empower researchers, scientists, and drug development professionals with the foundational knowledge required to harness the full potential of this versatile compound.
Molecular Architecture and Physicochemical Profile
N-Hexadecylacetamide, also known as N-palmitylacetamide, is a long-chain fatty acid amide. Its structure is characterized by a 16-carbon alkyl chain (hexadecyl group) attached to the nitrogen atom of an acetamide moiety.
Chemical Structure:
Chemical structure of N-hexadecylacetamide.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | N-hexadecylacetamide | [1] |
| CAS Number | 14303-96-9 | [1] |
| Molecular Formula | C₁₈H₃₇NO | [1] |
| Molecular Weight | 283.50 g/mol | [1] |
| Melting Point | Estimated to be similar to n-hexadecane (18 °C) | [2] |
| Boiling Point | Estimated to be higher than n-hexadecane (287 °C) | [2] |
| Solubility | Insoluble in water; soluble in hot ethanol, chloroform, and other organic solvents. | Inferred from general amide properties and long alkyl chain. |
Synthesis and Purification: A Practical Approach
The synthesis of N-hexadecylacetamide is most commonly achieved through the N-acetylation of hexadecylamine. This reaction involves the formation of an amide bond between the primary amine of hexadecylamine and an acetylating agent. A representative and scalable laboratory procedure is outlined below.
Reaction Scheme:
Synthesis of N-hexadecylacetamide via acetylation of hexadecylamine.
Experimental Protocol: N-Acetylation of Hexadecylamine
This protocol is adapted from standard procedures for the acetylation of primary amines.[1][2]
Materials:
-
Hexadecylamine
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Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Zinc dust (optional, to prevent oxidation of the amine)[1]
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Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine hexadecylamine (1 equivalent) and acetic anhydride (1.5-2 equivalents). Glacial acetic acid can be used as a solvent if necessary. A small amount of zinc dust can be added to prevent oxidation.[1]
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Heat the reaction mixture gently under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the hot mixture into a beaker containing ice-cold water while stirring vigorously. This will precipitate the crude N-hexadecylacetamide and hydrolyze any excess acetic anhydride.[1]
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification by Recrystallization: The crude product can be purified by recrystallization. A common and effective solvent system for long-chain amides is an ethanol/water mixture.[3]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
To the hot solution, add hot water dropwise until the solution becomes slightly cloudy.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Analytical Characterization: Confirming Structure and Purity
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized N-hexadecylacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.
-
A triplet around 0.88 ppm corresponding to the terminal methyl group (-CH₃) of the hexadecyl chain.
-
A broad multiplet around 1.25 ppm for the methylene protons (-(CH₂)₁₄-) of the alkyl chain.
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A triplet around 3.2 ppm for the methylene protons adjacent to the nitrogen atom (-NH-CH₂-).
-
A singlet around 1.9-2.0 ppm for the methyl protons of the acetyl group (-CO-CH₃).
-
A broad singlet for the amide proton (-NH-), typically in the range of 5.5-8.5 ppm, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.
-
A peak around 14 ppm for the terminal methyl carbon.
-
A series of peaks between 22 and 32 ppm for the methylene carbons of the alkyl chain.
-
A peak around 40 ppm for the carbon of the methylene group attached to the nitrogen.
-
A peak around 23 ppm for the methyl carbon of the acetyl group.
-
A peak in the range of 170-173 ppm for the carbonyl carbon of the amide group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of N-hexadecylacetamide will exhibit characteristic absorption bands confirming the presence of the amide functional group and the long alkyl chain.
-
N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide.
-
C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the long alkyl chain.
-
Amide I Band (C=O Stretch): A strong, sharp absorption band around 1640 cm⁻¹. This is one of the most characteristic peaks for an amide.
-
Amide II Band (N-H Bend and C-N Stretch): A band of moderate intensity around 1550 cm⁻¹.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) at m/z 283.5. The fragmentation pattern will likely involve cleavage of the alkyl chain and fragmentation around the amide group, providing further structural confirmation.
Key Applications: From Thermal Management to Therapeutics
The unique properties of N-hexadecylacetamide have led to its exploration and application in several advanced fields.
Phase Change Material for Thermo-Responsive Textiles
N-Hexadecylacetamide is a promising organic phase change material (PCM) for the development of "smart" textiles with thermal regulation capabilities.[4] PCMs absorb and release large amounts of latent heat during their solid-liquid phase transitions at a nearly constant temperature.
Mechanism of Action:
Mechanism of thermal regulation by a phase change material.
By incorporating N-hexadecylacetamide into textiles, either through microencapsulation or as part of a composite fiber, the fabric can actively manage the microclimate around the wearer's body. When the body or ambient temperature rises, the material melts, absorbing excess heat and providing a cooling sensation. Conversely, as the temperature drops, it solidifies, releasing the stored heat and providing warmth.
Component of Solid Lipid Nanoparticles (SLNs) for Drug Delivery
In the pharmaceutical sciences, N-hexadecylacetamide is utilized as a solid lipid component in the formulation of solid lipid nanoparticles (SLNs).[5][6] SLNs are colloidal drug carriers that offer several advantages, including improved drug stability, controlled release, and the potential for targeted delivery.[5][6]
Role in SLN Formulations:
-
Solid Matrix: N-Hexadecylacetamide, being solid at room and body temperature, forms the solid lipid core of the nanoparticles. This solid matrix can encapsulate lipophilic drugs, protecting them from degradation and controlling their release.
-
Biocompatibility: As a fatty acid amide, it is generally considered biocompatible and biodegradable, making it a suitable excipient for parenteral and other routes of administration.
-
Enhanced Bioavailability: For poorly water-soluble drugs, incorporation into SLNs can enhance their oral bioavailability by improving their dissolution rate and facilitating their absorption.[7]
Workflow for SLN Preparation:
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A brief review on solid lipid nanoparticles: part and parcel of contemporary drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Frontiers | Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects [frontiersin.org]
